molecular formula C9H14Cl2N2 B1341811 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 5177-43-5

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Cat. No. B1341811
CAS RN: 5177-43-5
M. Wt: 221.12 g/mol
InChI Key: QBRATFCJCUYIDA-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride (THB-DHC) is a novel drug with potential applications in a variety of scientific research fields. It is a derivative of the benzodiazepine family, and is structurally related to other drugs such as diazepam and clonazepam. THB-DHC has been studied for its potential to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as its ability to act as an agonist at the GABA-A receptor.

Scientific Research Applications

Heterocyclic Chemistry and Potential Medicinal Applications

The synthesis and investigation of 2,3-benzodiazepine analogues, including 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride, have shown these compounds to be of considerable interest due to their biological activities. Research in heterocyclic chemistry has revealed that these compounds could be potential candidates for new medications against diseases lacking effective treatments, such as certain cancers and conditions caused by multiresistant pathogens. This emphasizes the significance of 2,3-benzodiazepines in the development of new therapeutic agents (Földesi, Volk, & Milen, 2018).

Synthetic Routes and Biological Significance

The 1,4-diazepines, closely related to this compound, have been actively explored for their synthesis, reactions, and biological evaluations due to their wide range of biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting their substantial importance in pharmaceutical industries (Rashid et al., 2019).

Environmental Perspectives

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds related to this compound, have been studied. These investigations highlight the need to understand the environmental impact and persistence of such compounds, which could inform safer pharmaceutical practices and the development of compounds with lesser environmental footprints (Kosjek et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” indicates that it causes severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain neurotransmitter receptors, influencing their activity. The nature of these interactions often involves the modulation of receptor activity, either through agonistic or antagonistic effects. Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and thus affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and apoptosis. Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anxiolytic or sedative properties. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity. These findings highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The involvement of this compound in metabolic pathways can also affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRATFCJCUYIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591267
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5177-43-5
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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